molecular formula C11H22N2O2 B3234441 1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone CAS No. 1353974-48-7

1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone

Cat. No.: B3234441
CAS No.: 1353974-48-7
M. Wt: 214.30 g/mol
InChI Key: HIFINWUXIPEGPG-UHFFFAOYSA-N
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Description

1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone is a piperidine-based tertiary amine derivative with an acetylated piperidin-1-yl core and a functionalized side chain containing a methyl-hydroxyethylamino group. This compound is structurally characterized by its piperidine ring, which is substituted at the 4-position with a [(2-hydroxyethyl)(methyl)amino]methyl group, and a ketone group at the 1-position (Figure 1).

Properties

IUPAC Name

1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(15)13-5-3-11(4-6-13)9-12(2)7-8-14/h11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFINWUXIPEGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158308
Record name Ethanone, 1-[4-[[(2-hydroxyethyl)methylamino]methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-48-7
Record name Ethanone, 1-[4-[[(2-hydroxyethyl)methylamino]methyl]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-[[(2-hydroxyethyl)methylamino]methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone , also known by its IUPAC name, exhibits significant biological activity that has garnered attention in medicinal chemistry. Its complex molecular structure, characterized by a piperidine ring and a hydroxylated ethylamine moiety, suggests potential interactions with various biological targets. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • Structure : The compound features a piperidine ring with a hydroxylated ethylamine side chain, which is crucial for its biological interactions.

Research indicates that This compound may interact with neurotransmitter systems in the central nervous system, particularly affecting serotonin and norepinephrine pathways. These interactions may underlie its potential therapeutic effects, such as antidepressant or anxiolytic properties. However, comprehensive pharmacokinetic and pharmacodynamic studies are required to elucidate the specific mechanisms of action.

Pharmacological Studies

A variety of studies have explored the pharmacological profile of this compound:

  • Binding Affinity : Preliminary findings suggest that it has a notable binding affinity to serotonin receptors, which may contribute to its antidepressant-like effects.
  • In Vitro Studies : In vitro assays have demonstrated that the compound can enhance glucose uptake in hepatocytes, indicating potential applications in metabolic disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanoneC13H26N2O2Contains isopropyl group; may alter biological activity
1-(3-{[(2-Hydroxy-ethyl)-ethyl-amino]-methyl}-piperidin-1-yl)-ethanoneC12H24N2O2Ethyl substitution; potential differences in potency
1-(3-{[(2-Hydroxy-propyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanoneC13H26N2O2Propanol derivative; different steric effects

The presence of specific functional groups significantly influences the compound's biological properties, making it unique among its analogs.

Study 1: Antidepressant Activity

A study conducted on various piperidine derivatives found that compounds similar to This compound exhibited significant binding to the 5-HT1A receptor. The results indicated that modifications in the piperidine structure could enhance antidepressant efficacy.

Study 2: Metabolic Effects

Another investigation focused on the metabolic effects of this compound revealed its role in promoting glucose uptake in liver cells. The findings suggest that it might be beneficial for conditions like insulin resistance or type 2 diabetes .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₁H₂₁N₂O₂.
  • Molecular Weight : 225.30 g/mol (calculated).
  • Functional Groups : Acetone, tertiary amine, hydroxyethyl, methyl.

Characterization

Characterization data for structurally related compounds include:

  • Melting Point : Analogues with nitroimidazole substituents exhibit melting points ranging from 128.7°C to 215.2°C .
  • Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm substituent positions. For instance, 1-{4-[({4-[(4-bromo-2-fluorophenyl)amino]-quinazolin-7-yl}oxy)methyl]piperidin-1-yl}-ethanone derivatives show characteristic peaks for aromatic protons (δ 6.8–8.2 ppm) and piperidine methyl groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry : ESI-HRMS or ESI-MS confirm molecular weights with <1 ppm error .

Comparison with Structural Analogues

Structural Variations and Properties

The compound is compared to analogues with modifications in the piperidine ring substituents or aminoalkyl groups (Table 1).

Table 1: Key Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes Reference
1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone Methyl, hydroxyethyl 225.30 N/A Discontinued commercial product
1-{4-[(2-Aminoethyl)(ethyl)amino]piperidin-1-yl}-ethanone Ethyl, aminoethyl 212.30 N/A Potential CNS-targeting ligands
1-{4-[(2-Aminoethyl)(cyclopropyl)amino]methyl}-piperidin-1-yl)-ethanone Cyclopropyl, aminoethyl 240.35 N/A Enhanced lipophilicity
1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-quinazolin-7-yl}oxy)methyl}-piperidin-1-yl)-ethanone Quinazoline, bromo-fluoroaryl 614.23 157.6–160.1 Anticancer (Vandetanib derivatives)
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone Nitrophenyl 277.33 N/A Bromodomain inhibitor intermediates

Functional and Pharmacological Differences

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogues with purely hydrophobic substituents (e.g., cyclopropyl or aryl groups) .
  • Bioactivity : Quinazoline-containing derivatives (e.g., Vandetanib analogues) show anticancer activity via kinase inhibition , while cyclopropyl-substituted variants may enhance blood-brain barrier penetration .
  • Synthetic Utility : Nitroimidazole-containing analogues are designed for hypoxia-targeting applications in radiopharmaceuticals .

Stability and Reactivity

  • Thermal Stability : Compounds with nitro groups (e.g., nitroimidazole derivatives) exhibit higher melting points (>150°C) due to strong intermolecular interactions .
  • Reactivity: The tertiary amine in the target compound may participate in salt formation or coordination chemistry, similar to cannabinoid receptor ligands like SR141716A .

Q & A

Q. Table 1: Predicted ¹H-NMR Peaks (CDCl₃)

δ (ppm)Assignment
1.50–1.90Piperidine ring protons (m, 4H)
2.10–2.30Methyl groups (s, 3H)
2.70–3.50N-Methyl and hydroxyethyl protons (m, 4H)
4.40–4.60Piperidinyl methine (bm, 1H)

Advanced Question: How can computational methods optimize the electronic properties of this compound for target binding?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electronic properties such as HOMO-LUMO gaps , dipole moments, and electrostatic potential surfaces. For instance:

  • HOMO-LUMO Analysis : A smaller gap (~4.5 eV) suggests higher reactivity, which can be tuned by substituting the hydroxyethyl group with electron-withdrawing groups (e.g., fluorine) .
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic regions, aiding in docking studies for receptor binding (e.g., GLP-1 receptor analogs) .

Basic Question: What spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C-NMR : Confirm piperidine ring conformation, methyl group integration, and hydroxyethyl proton coupling (e.g., δ ~3.50 ppm for -CH₂OH) .
  • FT-IR : Verify carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₂H₂₃N₂O₂: 235.18) .

Advanced Question: How can crystallographic data resolve structural ambiguities in derivatives?

Answer:

  • Single-Crystal X-ray Diffraction (SHELX/ORTEP) : Refine bond lengths/angles (e.g., piperidine chair conformation vs. boat) and hydrogen-bonding networks .
  • Twinned Data Handling : Use SHELXL for high-resolution refinement to resolve disorder in flexible hydroxyethyl groups .

Basic Question: What safety protocols are essential during handling?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can radiolabeled analogs be synthesized for pharmacokinetic studies?

Answer:

  • ¹⁸F Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution (e.g., using K₂.2.2/K¹⁸F) on a precursor with a leaving group (e.g., tosylate) at the hydroxyethyl position .
  • Biodistribution Assays : Validate using autoradiography in rodent models (e.g., brain permeability studies) .

Advanced Question: How to address contradictory data in receptor binding assays?

Answer:

  • Control Experiments : Compare with structurally validated analogs (e.g., 4-fluorobenzyl-piperidine derivatives) to rule out off-target effects .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p < 0.05) .

Basic Question: What solvent systems are optimal for stability studies?

Answer:

  • Polar aprotic solvents : DMSO or DMF for long-term storage (-20°C).
  • Aqueous buffers : Use pH 7.4 PBS with 0.1% BSA to prevent aggregation .

Advanced Question: How does substituent position affect biological activity?

Answer:

  • Positional Isomerism : Compare analogs with hydroxyethyl groups at C-4 vs. C-3 of the piperidine ring.
    • Example : C-4 substitution enhances GLP-1 receptor activation (EC₅₀ = 12 nM) vs. C-3 (EC₅₀ = 450 nM) .

Advanced Question: What strategies mitigate synthetic byproducts in reductive amination?

Answer:

  • Boc Protection : Temporarily protect the amine during condensation to reduce side reactions.
  • Catalytic Hydrogenation : Use Pd/C or Raney Ni for selective reduction of imine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone
Reactant of Route 2
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1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone

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